(R,R)-Octahydro-benzoimidazole-2-thione
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Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties. These properties can give insights into the compound’s stability, reactivity, and suitability for various applications.Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.
properties
IUPAC Name |
(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Octahydro-benzoimidazole-2-thione |
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